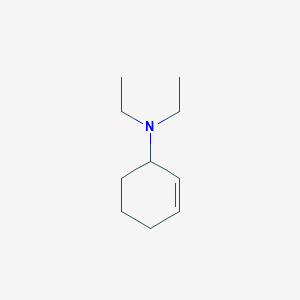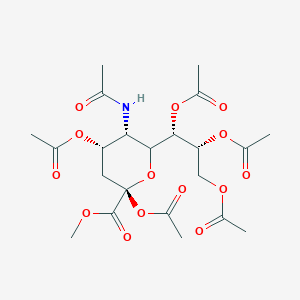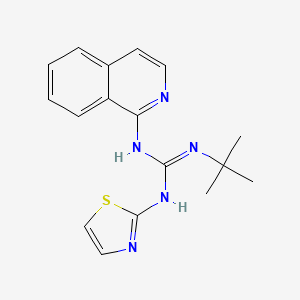
2-Methyl-2-(propane-2-sulfinyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(propane-2-sulfinyl)butane, also known as tert-butanesulfinamide, is an organosulfur compound and a member of the class of sulfinamides. It is widely used in organic synthesis, particularly in the preparation of chiral amines. This compound is known for its stability and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(propane-2-sulfinyl)butane can be achieved through the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by disulfide bond cleavage using lithium amide . The reaction conditions typically involve the use of vanadyl acetylacetonate as a catalyst and an optically pure chiral ligand prepared by condensing chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation and cleavage processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(propane-2-sulfinyl)butane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfinamides, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methyl-2-(propane-2-sulfinyl)butane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(propane-2-sulfinyl)butane involves its role as a chiral auxiliary. The sulfinyl group acts as a chiral directing group, facilitating the formation of chiral centers in the target molecules. This is achieved through diastereoselective addition reactions, where the sulfinyl group influences the stereochemistry of the product .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropane-2-sulfinamide: Another sulfinamide with similar properties and applications.
tert-Butylsulfinamide: A closely related compound used in similar synthetic applications.
Uniqueness
2-Methyl-2-(propane-2-sulfinyl)butane is unique due to its high stability and effectiveness as a chiral auxiliary. Its ability to form stable intermediates and facilitate diastereoselective reactions makes it a valuable tool in organic synthesis .
Propriétés
Numéro CAS |
65887-68-5 |
|---|---|
Formule moléculaire |
C8H18OS |
Poids moléculaire |
162.30 g/mol |
Nom IUPAC |
2-methyl-2-propan-2-ylsulfinylbutane |
InChI |
InChI=1S/C8H18OS/c1-6-8(4,5)10(9)7(2)3/h7H,6H2,1-5H3 |
Clé InChI |
WGLIQDOJZQXRLS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)S(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)


